ethyl 4-({[3-(phenylcarbonyl)-1H-indol-1-yl]acetyl}amino)benzoate
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Overview
Description
ETHYL 4-[2-(3-BENZOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE is a complex organic compound that features an indole nucleus. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical sciences due to its potential therapeutic applications.
Preparation Methods
The synthesis of ETHYL 4-[2-(3-BENZOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of the indole nucleus. The benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst, yields hydroxy benzophenones . These intermediates are then coupled with appropriate amines and esters under specific reaction conditions to form the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
ETHYL 4-[2-(3-BENZOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 4-[2-(3-BENZOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(3-BENZOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
ETHYL 4-[2-(3-BENZOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
The uniqueness of ETHYL 4-[2-(3-BENZOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE lies in its specific structure, which allows for unique interactions and potential therapeutic applications.
Properties
Molecular Formula |
C26H22N2O4 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(3-benzoylindol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C26H22N2O4/c1-2-32-26(31)19-12-14-20(15-13-19)27-24(29)17-28-16-22(21-10-6-7-11-23(21)28)25(30)18-8-4-3-5-9-18/h3-16H,2,17H2,1H3,(H,27,29) |
InChI Key |
JBQXNFHEDOZCRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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